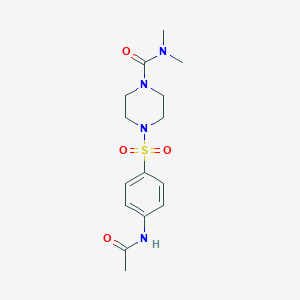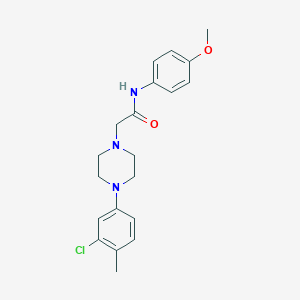
2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes a piperazine ring substituted with a 3-chloro-4-methylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The piperazine ring is first substituted with the 3-chloro-4-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 1-(3-chloro-4-methylphenyl)piperazine is synthesized by reacting 3-chloro-4-methylphenylamine with piperazine under appropriate conditions.
-
Acylation Reaction: : The intermediate 1-(3-chloro-4-methylphenyl)piperazine is then acylated with 4-methoxyphenylacetyl chloride to form the final product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Optimizing Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to maximize the efficiency of each step.
Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 3-chloro-4-methylbenzoic acid.
Reduction: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)ethylamine.
Substitution: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its binding affinity and activity against specific enzymes or receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential therapeutic benefits.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)piperazine: A precursor in the synthesis of the target compound, sharing the piperazine and chloromethylphenyl moieties.
4-methoxyphenylacetamide: Shares the acetamide and methoxyphenyl groups, but lacks the piperazine ring.
N-(4-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups, but lacks the acetamide linkage.
Uniqueness
The uniqueness of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the piperazine ring and the acetamide linkage allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-6-17(13-19(15)21)24-11-9-23(10-12-24)14-20(25)22-16-4-7-18(26-2)8-5-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCFPQIEOPEWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B485999.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B486014.png)
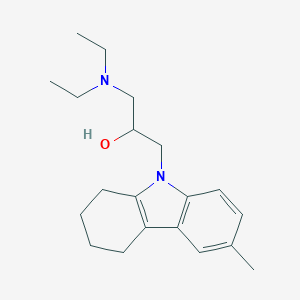
![5-methyl-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine](/img/structure/B486029.png)
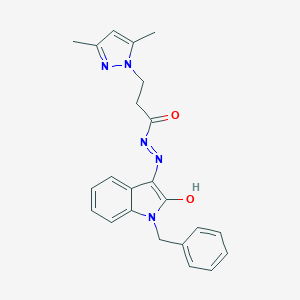
![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)
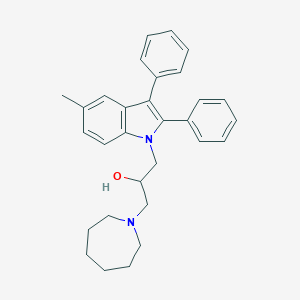
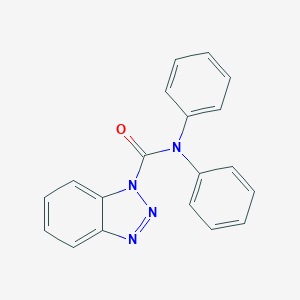
![(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B486057.png)
![3-(4-Methoxyphenyl)-7-methyl-2,3,3a,4,5,10-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B486061.png)
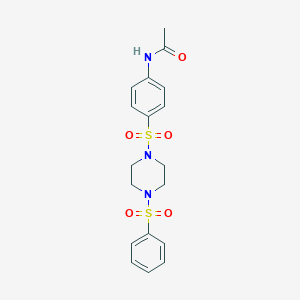
![N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B486065.png)
